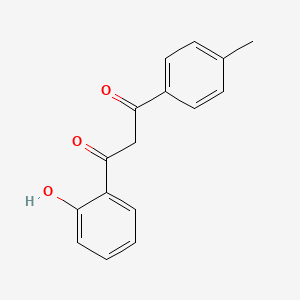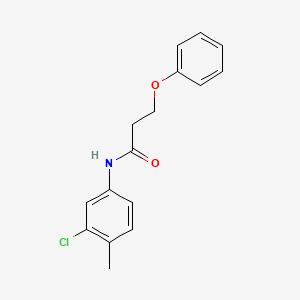
1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione
Übersicht
Beschreibung
1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a naturally occurring polyphenol compound found in the rhizomes of the Curcuma longa plant. Curcumin has been extensively studied for its various biological activities and has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione has been studied for its crystal structure, which exists as two independent enolic tautomers. The structure features hydrogen bonding between hydroxyl and phenolic protons to the ketonic oxygen atom (Ng, Othman, & Malek, 1994).
Ligand for Metal Complexes
The compound serves as a ligand with potential coordination sites, forming mononuclear metal complexes. It behaves as a chelating agent in reactions with metal acetates, leading to the formation of various mononuclear species (Teixidor, Llobet, Escriche, & Casabó, 1985).
Synthesis of Flavonoids
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is used in the synthesis of flavonoids and their derivatives. It is a key reactant in obtaining flavonoid mother nuclei and substituted flavonoids, with its structures confirmed by NMR and MS spectroscopy (Wang Xue-ju, 2013).
Base-Catalyzed Reactions
This compound also partakes in base-catalyzed reactions with formaldehyde and benzaldehydes, leading to the formation of various organic compounds including inclusion compounds and benzopyranones (Joglekar & Samant, 1988).
Synthesis of Hydroxyflavones
It's used in the synthesis of hydroxyflavones. For instance, derivatives of the compound were prepared from dihydroxyacetophenones, leading to the formation of 7-hydroxyflavone and 6-hydroxyflavone with their structures confirmed through spectroscopy (Tang Li-jun, 2007).
Formation of Heterotrinuclear Complexes
Substitution reactions involving this compound have been explored to yield various complexes. This includes the synthesis of Fe3+ and Cr3+ complexes and flavones, providing insights into solvent interactions and complex formations (Teixidor et al., 1987).
Amine and Formaldehyde Reactions
The compound reacts with amines and formaldehyde/aryl aldehydes, leading to the production of imines, chalcones, and chromones, demonstrating its versatility in organic synthesis (Potnis & Samant, 2002).
Synthesis of Trinucleating Ligand
This chemical is integral in the novel synthesis of potentially trinucleating ligands. Its interaction with metal acetates results in mono-, di-, or trinuclear complexes, indicating its potential in coordination chemistry (Teixidor, Llobet, Escriche, & Casabó, 1984).
Eigenschaften
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJWGWQMLQNZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357746 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5067-22-1 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)